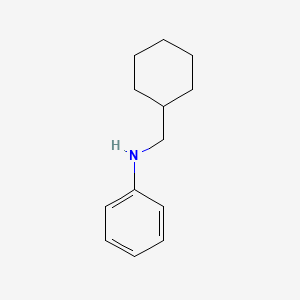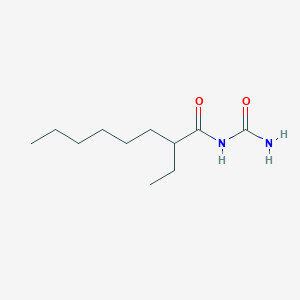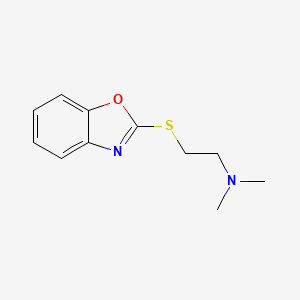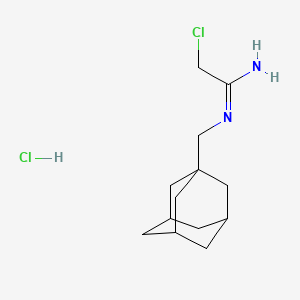
2,2,9,9-Tetramethyldecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,9,9-Tetramethyldecanedioic acid is a dicarboxylic acid with the molecular formula C14H26O4 It is characterized by the presence of two carboxyl groups (-COOH) at the terminal positions of a decane chain, with four methyl groups attached at the 2 and 9 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9,9-Tetramethyldecanedioic acid typically involves the alkylation of a suitable precursor, such as 1,6-dibromohexane, with isobutyric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is scaled up to meet commercial demands, with additional steps for purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,9,9-Tetramethyldecanedioic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
2,2,9,9-Tetramethyldecanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,2,9,9-Tetramethyldecanedioic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methyl groups contribute to the hydrophobic character of the compound, affecting its solubility and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,9,9-Tetramethylsebacic acid
- Decanedioic acid, 2,2,9,9-tetramethyl
- 2,2,9,9-Tetramethyl-decanedioic acid
Uniqueness
2,2,9,9-Tetramethyldecanedioic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
22092-62-2 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
2,2,9,9-tetramethyldecanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-13(2,11(15)16)9-7-5-6-8-10-14(3,4)12(17)18/h5-10H2,1-4H3,(H,15,16)(H,17,18) |
Clé InChI |
LYDQREUUWSXQDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCCC(C)(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12006243.png)



![6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B12006256.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006257.png)
![N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B12006265.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12006281.png)
![4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12006285.png)
![2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12006293.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006295.png)

![(5Z)-3-sec-butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006310.png)
